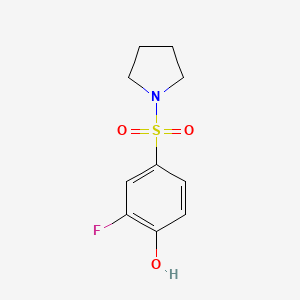
2-Fluoro-4-(pyrrolidine-1-sulfonyl)-phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-4-(pyrrolidine-1-sulfonyl)-phenol is a chemical compound that features a fluorine atom, a pyrrolidine sulfonyl group, and a phenol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(pyrrolidine-1-sulfonyl)-phenol typically involves the introduction of the fluorine atom and the pyrrolidine sulfonyl group onto a phenol ring. The specific synthetic routes and reaction conditions can vary, but common methods include:
Fluorination: Introduction of the fluorine atom onto the phenol ring using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Sulfonylation: Attachment of the pyrrolidine sulfonyl group through sulfonylation reactions, often using sulfonyl chlorides and a base like triethylamine.
Coupling Reactions: Use of coupling reactions to link the fluorinated phenol with the pyrrolidine sulfonyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-4-(pyrrolidine-1-sulfonyl)-phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the sulfonyl group or other functional groups present in the compound.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce new functional groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
2-Fluoro-4-(pyrrolidine-1-sulfonyl)-phenol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-4-(pyrrolidine-1-sulfonyl)-phenol involves its interaction with specific molecular targets and pathways. The fluorine atom and sulfonyl group can influence the compound’s reactivity and binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-4-(methylsulfonyl)-phenol: Similar structure but with a methylsulfonyl group instead of a pyrrolidine sulfonyl group.
4-(Pyrrolidine-1-sulfonyl)-phenol: Lacks the fluorine atom but contains the pyrrolidine sulfonyl group.
2-Fluoro-phenol: Contains the fluorine atom but lacks the sulfonyl group.
Uniqueness
2-Fluoro-4-(pyrrolidine-1-sulfonyl)-phenol is unique due to the combination of the fluorine atom and the pyrrolidine sulfonyl group, which can confer distinct chemical and biological properties compared to similar compounds
Propiedades
Fórmula molecular |
C10H12FNO3S |
|---|---|
Peso molecular |
245.27 g/mol |
Nombre IUPAC |
2-fluoro-4-pyrrolidin-1-ylsulfonylphenol |
InChI |
InChI=1S/C10H12FNO3S/c11-9-7-8(3-4-10(9)13)16(14,15)12-5-1-2-6-12/h3-4,7,13H,1-2,5-6H2 |
Clave InChI |
RCMVLFVMAJLONK-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-4-[[(E)-3-[2-[(4-bromophenyl)methoxycarbonyl]-3-hydroxy-5-methoxyphenyl]prop-2-enyl]amino]-4-oxobut-2-enoic acid](/img/structure/B13726118.png)
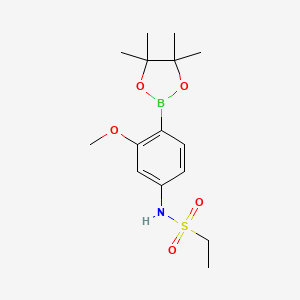

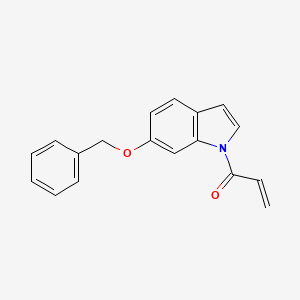
![[4-[(2-Fluorobenzyl)thio]phenyl]boronic acid](/img/structure/B13726139.png)
![4,4,5,5-Tetramethyl-2-[2-(2-methyl-4-nitrophenoxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B13726163.png)
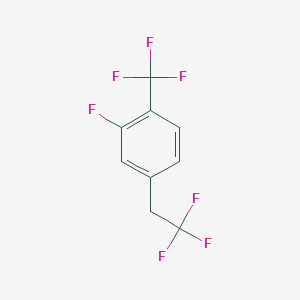
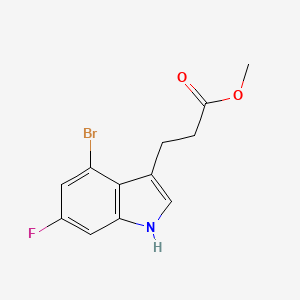
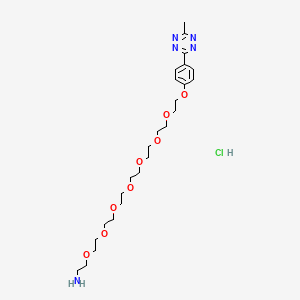
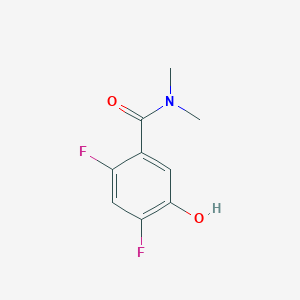
![2-[(2-Bromo-4-chloro-6-methylphenoxy)methyl]oxirane](/img/structure/B13726189.png)
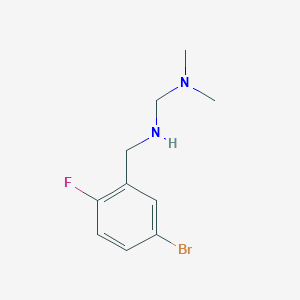
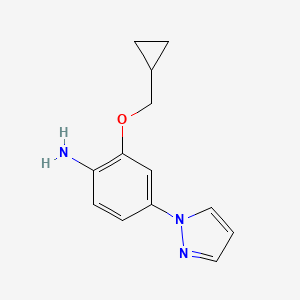
![(5S,6R,7R,8R)-8-azido-2,2-dimethyl-1,3,10-trioxaspiro[4.5]decane-6,7-diol](/img/structure/B13726211.png)
